3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid

Catalog No.
S12651727
CAS No.
M.F
C22H22N2O3S
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}a...

Product Name

3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid

IUPAC Name

3-[[[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C22H22N2O3S/c1-14(2)16-6-8-17(9-7-16)21-24-19(13-28-21)11-20(25)23-12-15-4-3-5-18(10-15)22(26)27/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,26,27)

InChI Key

NXCWCEKWICRKNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)C(=O)O

3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid is a complex organic compound characterized by its unique structural features, including a thiazole ring, an acetyl group, and a benzoic acid moiety. The compound's molecular formula is C19H22N2O2SC_{19}H_{22}N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure integrates multiple functional groups which contribute to its potential biological activities and applications in medicinal chemistry.

Typical of compounds containing thiazole and benzoic acid functionalities. Key reactions include:

  • Acylation: The introduction of the acetyl group can be achieved through acylation reactions involving acetic anhydride or acetyl chloride.
  • Amidation: The formation of the amide bond between the thiazole derivative and the benzoic acid moiety can occur via coupling reactions facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Hydrolysis: Under acidic or basic conditions, the ester or amide bonds may hydrolyze, leading to the release of the respective acids or amines.

The biological activity of 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid may include:

  • Antimicrobial Properties: Compounds containing thiazole rings have been reported to exhibit antimicrobial activity by inhibiting bacterial growth through mechanisms similar to sulfonamides, which mimic para-aminobenzoic acid (PABA).
  • Anti-inflammatory Effects: The benzoic acid moiety may contribute to anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.
  • Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, potentially serving as an inhibitor in bio

The synthesis of 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid typically involves several steps:

  • Synthesis of Thiazole Derivative: The thiazole ring can be synthesized using methods such as Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioamides under acidic conditions.
  • Formation of Acetylated Intermediate: The thiazole derivative is then reacted with acetic anhydride to introduce the acetyl group.
  • Amidation Reaction: The acetylated thiazole is coupled with 4-(propan-2-yl)phenylamine using a coupling reagent like EDCI in the presence of a base such as triethylamine.
  • Final Purification: The product can be purified through recrystallization or chromatography to obtain the desired compound in high purity.

3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid has potential applications in various fields:

  • Pharmaceutical Development: Given its biological activity, it could be developed into a pharmaceutical agent targeting bacterial infections or inflammatory diseases.
  • Research Tool: The compound may serve as a biochemical probe for studying enzyme activity or metabolic pathways due to its ability to inhibit specific enzymes.

Interaction studies are crucial for understanding how 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid interacts with biological targets:

  • Binding Studies: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to measure binding affinities with target enzymes or receptors.
  • Cellular Assays: Evaluating the compound's effects on cell viability and proliferation in various cell lines can provide insights into its therapeutic potential.

Several compounds share structural similarities with 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid. These include:

Compound NameStructure FeaturesUnique Characteristics
SulfanilamideSimple sulfonamideAntibacterial activity
Thiamine (Vitamin B1)Contains thiazole ringEssential nutrient
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole]}acetamideComplex structure with multiple ringsPotential anti-inflammatory properties
5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-aminesContains triazole and thiazole ringsDiverse biological activities

Uniqueness

The uniqueness of 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid lies in its combination of a thiazole ring with an acetylaniline structure and benzoic acid moiety. This intricate design may lead to distinctive chemical behavior and enhanced biological activity compared to simpler analogs.

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

394.13511374 g/mol

Monoisotopic Mass

394.13511374 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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